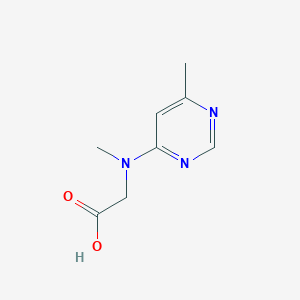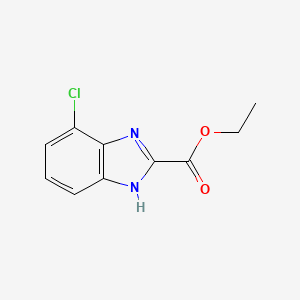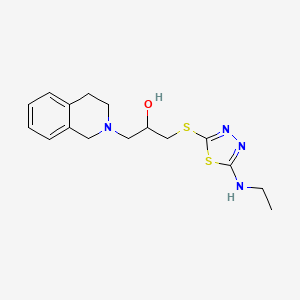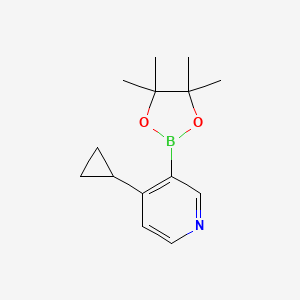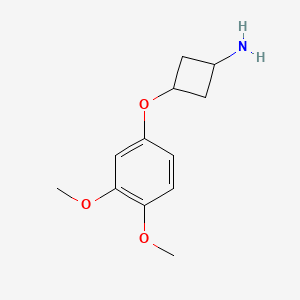
trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine: is a chemical compound known for its unique structure and properties It is a trans-isomer of cyclobutanamine, substituted with a 3,4-dimethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine typically involves the reaction of cyclobutanone with 3,4-dimethoxyphenol in the presence of a suitable base to form the corresponding cyclobutanone derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired cyclobutanamine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclobutanamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and selectivity make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-3-(3,4-Dimethoxyphenoxy)cyclobutanone
- trans-3-(3,4-Dimethoxyphenoxy)cyclobutanol
- trans-3-(3,4-Dimethoxyphenoxy)cyclobutylamine
Comparison: Compared to its analogs, trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine exhibits unique reactivity due to the presence of the amine groupIts structural rigidity and electronic properties also contribute to its distinct behavior in various reactions .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C12H17NO3/c1-14-11-4-3-9(7-12(11)15-2)16-10-5-8(13)6-10/h3-4,7-8,10H,5-6,13H2,1-2H3 |
InChI Key |
CXVWZKMAYHHEKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CC(C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991134.png)
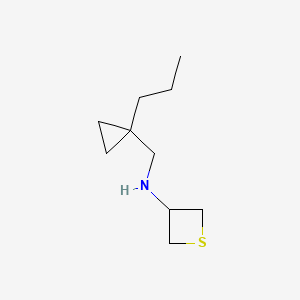
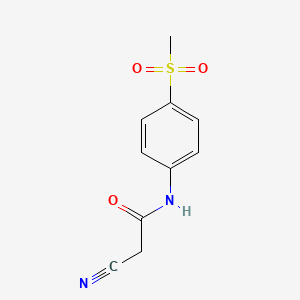
![5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12991157.png)
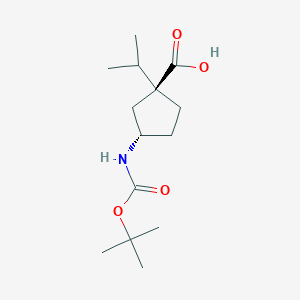
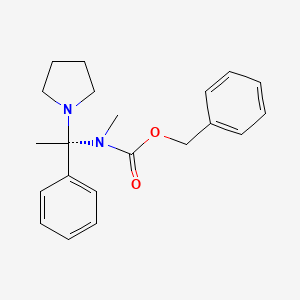
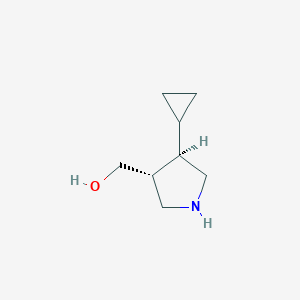
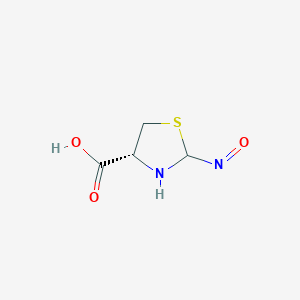
![(3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B12991199.png)
